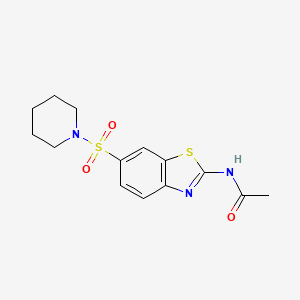
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
The synthesis of N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 6-piperidin-1-ylsulfonyl-1,3-benzothiazole with acetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the acetamide linkage. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
科学的研究の応用
作用機序
The mechanism of action of N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of rapidly dividing cells, such as cancer cells . Additionally, it may interact with other molecular targets, such as carbonic anhydrase and matrix metalloproteinases, contributing to its broad spectrum of biological activities .
類似化合物との比較
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide can be compared with other sulfonamide derivatives, such as:
N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide: This compound also contains a sulfonamide moiety and exhibits similar biological activities.
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.
生物活性
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonyl group, and a benzothiazole moiety, contributing to its pharmacological potential. The molecular formula is C13H16N2O2S, with a molecular weight of approximately 284.35 g/mol. The structural complexity allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in active sites, potentially inhibiting enzymatic activity. The benzothiazole moiety enhances binding affinity through hydrophobic interactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown inhibitory effects on cancer cell lines such as HepG2, with IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents .
Antibacterial and Antifungal Activity
The compound has also been evaluated for antibacterial and antifungal properties. Studies have demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. Additionally, certain derivatives have shown promising antifungal activity against phytopathogenic fungi .
Enzyme Inhibition
This compound has been investigated for its enzyme inhibitory potential. It exhibits significant inhibition against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or sulfonyl group can significantly affect potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the piperidine ring | Alters binding affinity and selectivity towards targets |
| Varying the length of the alkyl chain in the sulfonamide | Influences solubility and permeability |
Case Study 1: Antitumor Efficacy
A study involving a series of benzothiazole derivatives showed that modifications similar to those in this compound resulted in enhanced antitumor activity against various cancer cell lines. The lead compound exhibited an IC50 value of 0.12 μM in HepG2 cells, indicating potent growth inhibition .
Case Study 2: Enzyme Inhibition
In another investigation, derivatives were tested for their ability to inhibit AChE. The results indicated that certain modifications led to compounds with over 80% inhibition at concentrations below 10 µM, suggesting their potential as therapeutic agents for neurodegenerative diseases .
特性
IUPAC Name |
N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-10(18)15-14-16-12-6-5-11(9-13(12)21-14)22(19,20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXSJJVKOCQNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













